1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the purine core: This step involves the construction of the purine ring system through cyclization reactions.
Introduction of the trifluoromethyl group:
Attachment of the oxobutan-2-yl group: This step involves the addition of the oxobutan-2-yl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
Purine derivatives: Compounds with similar purine core structures but different substituents.
Trifluoromethylated compounds: Compounds with similar trifluoromethyl groups but different core structures.
Oxobutan-2-yl derivatives: Compounds with similar oxobutan-2-yl groups but different core structures.
Properties
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O3/c1-10-11(2)28-16-17(26(5)20(32)29(18(16)31)12(3)13(4)30)25-19(28)27(10)15-8-6-14(7-9-15)21(22,23)24/h6-9,12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLPEGXBAYLZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)C(C)C(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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